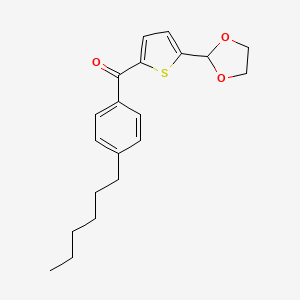

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(1,3-Dioxolan-2-yl)-2-(4-hexylbenzoyl)thiophene (5-DHT) is a thiophene derivative that has been studied for its potential applications in various areas of science, including organic synthesis, material science, and medical research. 5-DHT has been found to possess interesting properties, such as its ability to form stable complexes with metal ions, its low toxicity, and its ability to form self-assembled monolayers. 5-DHT has also been studied for its ability to act as a fluorescent probe, and its potential to be used as a drug delivery system.

Wissenschaftliche Forschungsanwendungen

Electrochromic Properties

Research indicates that compounds similar to 5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene, particularly those with thiophene derivatives, exhibit notable electrochromic properties. These properties are valuable in applications such as electrochromic devices, where color changes are electrically induced. The study by Hu et al. (2019) on asymmetric structure polymers based on carbazole-EDOT and 2, 5–dithienylpyrrole derivatives revealed that such polymers display fast switching times, reasonable optical contrast, and good coloration efficiency, making them potential candidates for electrochromic applications (Hu et al., 2019).

Optoelectronic Applications

Thiophene-substituted compounds are being investigated for their potential in optoelectronic applications. Thippeswamy et al. (2021) explored the optoelectronic properties of novel D-π-A thiophene substituted 1,3,4-oxadiazole derivatives. Their research suggests these compounds as potential candidates for OLEDs, solar cells, chemosensors, and explosive detection applications (Thippeswamy et al., 2021).

Photophysical and Computational Studies

Photophysical properties of thiophene derivatives are essential in developing new materials for photonic, sensor, and optoelectronic devices. The study by Naik et al. (2019) on the photophysical and computational properties of thiophene substituted 1,3,4-oxadiazole derivatives provides insights into their potential applications in optoelectronics (Naik et al., 2019).

Photovoltaic Devices

The modification of thiophene-based compounds can lead to increased efficiency in photovoltaic devices. Ramidi et al. (2014) reported the synthesis of a modified poly(3-hexyl)thiophene (P3HT) donor polymer with benzophenone substitution, showing a significant increase in power conversion efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Antimicrobial Activity

Thiophene derivatives have shown promise in antimicrobial applications. A study by Talupur et al. (2021) on the synthesis, characterization, and docking studies of thiophene-2-carboxamides revealed their potential as antimicrobial agents (Talupur et al., 2021).

Eigenschaften

IUPAC Name |

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-hexylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3S/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(21)17-11-12-18(24-17)20-22-13-14-23-20/h7-12,20H,2-6,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSXBNOKNPINNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641953 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(1,3-Dioxolan-2-YL)-2-(4-hexylbenzoyl)thiophene | |

CAS RN |

898778-57-9 |

Source

|

| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-hexylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-(((benzyloxy)carbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1359302.png)

![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)